molecular formula C9H15N3O2 B13437140 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol

Cat. No.: B13437140
M. Wt: 197.23 g/mol
InChI Key: UETRTSDOGCAOCH-UHFFFAOYSA-N
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Description

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol (CAS 1342974-78-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . The compound's structure combines this heterocyclic system with an azetidine ring, a motif increasingly valued in drug discovery for its role as a saturated bioisostere, which can improve physicochemical properties and metabolic stability . The specific 3-isopropyl-1,2,4-oxadiazole moiety is a recognized pharmacophore in pre-clinical development, notably appearing in compounds investigated as GPR119 agonists for the treatment of type 2 diabetes . As such, this chemical serves as a valuable building block for researchers in synthetic and medicinal chemistry, facilitating the exploration of new therapeutic agents and the study of structure-activity relationships (SAR). All products are intended for Research Use Only and are not approved for diagnostic, therapeutic, or personal use. Researchers should handle all materials in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-ol

InChI

InChI=1S/C9H15N3O2/c1-6(2)9-10-8(14-11-9)5-12-3-7(13)4-12/h6-7,13H,3-5H2,1-2H3

InChI Key

UETRTSDOGCAOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)O

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides with Oxidants

One of the most prevalent methods involves cyclization of acylhydrazides with oxidizing agents such as carbon disulfide (CS₂) in alkaline solutions, leading to 1,3,4-oxadiazole-2-thiol derivatives, which are then oxidized to the corresponding 1,2,4-oxadiazoles.

Reaction Step Reagents & Conditions Reference
Formation of acylhydrazides Aromatic acids + hydrazine hydrate
Cyclization with CS₂ Acylhydrazides + CS₂ in alcoholic alkaline solution
Oxidation to oxadiazole Using oxidants like iodine or potassium permanganate

This route yields 1,3,4-oxadiazoles with high efficiency (~97%) and is scalable for gram-scale synthesis.

Cyclization of Hydrazides with Propanephosphonic Anhydride (T3P)

A greener, one-pot synthesis involves coupling acylhydrazides with isocyanates using propanephosphonic anhydride (T3P), which acts as a peptide coupling reagent, facilitating cyclization under mild conditions.

Reaction Step Reagents & Conditions Reference
Cyclization of hydrazides Acylhydrazides + isocyanates + T3P

This method offers high yields, functional group tolerance, and environmentally friendly conditions.

Introduction of the Isopropyl Group at the 3-Position

The isopropyl group at the 3-position of the oxadiazole ring can be introduced via substitution reactions on suitably functionalized precursors or through direct alkylation strategies.

Alkylation of 1,2,4-Oxadiazoles

  • Method: Nucleophilic substitution using isopropyl halides or via Friedel-Crafts alkylation if aromatic systems are involved.
  • Reagents: Isopropyl bromide or chloride, base such as potassium carbonate.
  • Conditions: Reflux in polar aprotic solvents like acetonitrile or DMF.

Synthesis of 3-Isopropyl-1,2,4-oxadiazoles via Cyclization of Isopropyl-Substituted Hydrazides

  • Method: Synthesis of hydrazides bearing the isopropyl group followed by cyclization as described above.

Coupling with the Azetidin-3-ol Scaffold

The azetidin-3-ol moiety can be synthesized separately via established routes involving:

  • Preparation of azetidin-3-ol : From β-amino alcohols via intramolecular cyclization or from amino acids.
  • Coupling Strategy: Nucleophilic substitution or click chemistry (azide-alkyne cycloaddition) to attach the oxadiazole core.

Nucleophilic Substitution

  • Method: The oxadiazole ring bearing a suitable leaving group (e.g., halogen) reacts with the amino group of azetidin-3-ol.
  • Conditions: Reflux in polar solvents with base.

Click Chemistry Approach

  • Method: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the oxadiazole and azetidin-3-ol derivatives.
  • Advantages: High regioselectivity, mild conditions, and high yields.

Summary of Key Reaction Conditions and Data

Step Reagents Conditions Yield & Notes
Cyclization of acylhydrazides Acylhydrazides + CS₂ Alcoholic alkaline solution, reflux Up to 97% yield, scalable
Cyclization with T3P Acylhydrazides + isocyanates + T3P Mild, room temperature High regioselectivity
Isopropyl substitution Isopropyl halides + oxadiazole intermediates Reflux, base (K₂CO₃) Efficient alkylation
Coupling with azetidin-3-ol Halogenated oxadiazole + amino azetidin-3-ol Reflux or click chemistry High yield, regioselective

Recent Research Discoveries and Innovations

Recent advancements include:

Chemical Reactions Analysis

Types of Reactions

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Insights

  • Replacement of isopropyl with propyl (as in ) reduces steric hindrance, which may increase metabolic susceptibility .
  • Heterocyclic Ring Variations: Azetidine vs. Piperidine analogs () offer greater flexibility, which may broaden target interactions . Isoindoline-dione (): Introduces a planar, aromatic system, likely enhancing π-π stacking interactions but reducing solubility .
  • Functional Group Additions: The hydroxyl group on azetidin-3-ol distinguishes the target compound, enabling hydrogen bonding with biological targets (e.g., enzymes, receptors) and improving aqueous solubility compared to non-hydroxylated analogs . Amide and sulfonate groups (e.g., Z2194302854, ) introduce polarity and hydrogen-bonding capacity, influencing pharmacokinetic profiles .

Q & A

Q. Q1: What are the key steps and challenges in synthesizing 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol?

Methodological Answer: The synthesis typically involves:

Azetidine Ring Formation : Cyclization of precursors (e.g., 3-hydroxyazetidine derivatives) using bases like NaH in polar aprotic solvents (e.g., DMF) .

Oxadiazole Construction : Coupling the azetidine intermediate with a pre-synthesized 3-isopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or click chemistry .

Purification : Chromatography or recrystallization to isolate the final product.
Challenges :

  • Regioselectivity : Ensuring proper substitution on the oxadiazole ring requires controlled reaction conditions (e.g., temperature, catalyst choice) .
  • Stability : The hydroxyl group on azetidin-3-ol may require protection (e.g., silylation) during synthesis to prevent side reactions .

Structural Confirmation Techniques

Q. Q2: What analytical methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., azetidine CH2_2, oxadiazole C=N) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine hydroxyl group .
    Example Data :
Technique Key Peaks/Features
1^1H NMR (DMSO-d6)δ 4.2 ppm (azetidine CH2_2), δ 1.3 ppm (isopropyl CH33)
HRMS (ESI+)m/z 225.1234 [M+H]+ (calculated 225.1230)

Reactivity and Functional Group Transformations

Q. Q3: How does the hydroxyl group on azetidin-3-ol influence the compound’s reactivity?

Methodological Answer: The hydroxyl group participates in:

  • Oxidation : Forms ketones (e.g., using Jones reagent) for probing metabolic stability .
  • Esterification : Reacts with acyl chlorides to improve lipophilicity in prodrug design .
  • Hydrogen Bonding : Enhances solubility in aqueous buffers (e.g., PBS pH 7.4), critical for in vitro assays .
    Caution : The hydroxyl group may lead to instability under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Mechanistic Insights into Oxadiazole-Azetidine Coupling

Q. Q4: What mechanistic pathways are proposed for coupling the oxadiazole and azetidine moieties?

Methodological Answer: Two pathways are debated:

Nucleophilic Substitution : The azetidine’s methylene group acts as a nucleophile attacking an activated oxadiazole (e.g., brominated at C5) .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) if azide/alkyne precursors are used .
Contradictions :

  • supports nucleophilic substitution in DMF at 80°C, while suggests microwave-assisted CuAAC improves yields. Researchers must optimize based on substituent electronic effects.

Solubility and Formulation Challenges

Q. Q5: How can researchers address poor aqueous solubility for biological testing?

Methodological Answer:

  • Salt Formation : React with oxalic acid (as in ) to improve crystallinity and solubility .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
  • Nanoparticle Encapsulation : Polymeric nanoparticles (e.g., PLGA) enhance bioavailability in pharmacokinetic studies .

Structure-Activity Relationship (SAR) Studies

Q. Q6: What structural analogs of this compound show improved bioactivity?

Methodological Answer: Key modifications and bioactivity trends:

Analog Modification Activity Trend
5-Propyl-oxadiazoleLonger alkyl chainIncreased lipophilicity → Enhanced CNS penetration
Trifluoromethyl substitutionCF3_3 at oxadiazoleImproved metabolic stability
Azetidine N-methylationBlocked hydroxylReduced cytotoxicity
Method : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) .

Addressing Contradictory Data in Biological Assays

Q. Q7: How should researchers resolve discrepancies in reported IC50_{50}50​ values?

Methodological Answer: Common sources of contradiction:

  • Purity : Validate compound purity (>95%) via HPLC before testing .
  • Assay Conditions : Standardize buffer pH, temperature, and incubation time .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .
    Example : A 10% DMSO variation in assay media can alter IC50_{50} by 2-fold .

Computational Modeling for Reactivity Prediction

Q. Q8: Which computational tools predict the compound’s reactivity or binding modes?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models electron distribution for predicting nucleophilic sites .
  • Molecular Docking : AutoDock Vina screens binding poses with protein targets (e.g., kinases) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time .

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